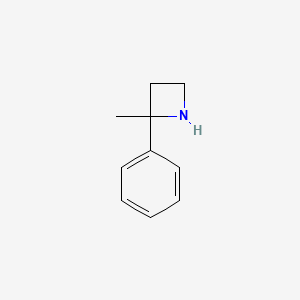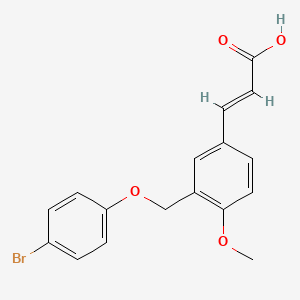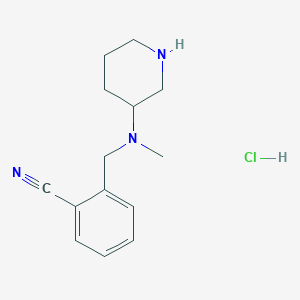
4-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H12N4O3S and its molecular weight is 316.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Derivatives
The complex structure of 4-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide serves as a precursor for synthesizing various heterocyclic derivatives. These compounds play a significant role in the development of new pharmaceuticals and materials due to their unique chemical properties. The research on thiophenylhydrazonoacetates, for instance, highlights the synthesis of heterocyclic compounds including pyrazole, isoxazole, and pyrimidine derivatives, which are crucial in medicinal chemistry for their potential biological activities (Mohareb et al., 2004). Similarly, the oxidative cyclization of thiosemicarbazones to form 1,3,4-oxadiazole derivatives demonstrates the chemical versatility of such compounds in synthesizing complex molecules with potential antimicrobial properties (Gómez-Saiz et al., 2002).
Novel Synthetic Pathways
The research also extends to the development of novel synthetic pathways for creating compounds with enhanced biological activities. For example, the condensation of pyridine-2-carbaldehyde with 4N-methylthiosemicarbazone leading to copper complexes exhibits the potential for developing new therapeutic agents. The transformation of these complexes under oxidative conditions further elaborates on the versatility of such compounds in synthesizing novel derivatives with expected biological functions (Gómez-Saiz et al., 2002).
Antimicrobial and Anticancer Potential
Additionally, the synthesis and characterization of novel thiophene, thiazolyl-thiophene, and thienopyridine derivatives shed light on their potential antimicrobial and anticancer applications. The incorporation of the thiophene-2-carboxamide structure into various derivatives has demonstrated promising inhibitory activity against several cancer cell lines, highlighting the compound's significance in anticancer research (Atta & Abdel‐Latif, 2021). The study of dihydropyrimidine derivatives also reveals their antidiabetic potential, further indicating the broad spectrum of biological activities that these compounds can exhibit (Lalpara et al., 2021).
Eigenschaften
IUPAC Name |
4-methyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-8-5-10(22-7-8)14(20)16-6-11-17-12(18-21-11)9-3-2-4-15-13(9)19/h2-5,7H,6H2,1H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBUSUPJBMRZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2829591.png)

![(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B2829593.png)

![N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide](/img/structure/B2829597.png)
![1-(3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2829598.png)

![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2829600.png)
